![molecular formula C15H32OSi2 B12565543 Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane CAS No. 193007-93-1](/img/structure/B12565543.png)
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is a specialized organosilicon compound. It is characterized by the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups attached to a propynyl backbone. This compound is notable for its applications in organic synthesis, particularly in the formation of silicon-containing intermediates and products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Trimethylsilylacetylene+Tri(propan-2-yl)silyl chlorideK2CO3Trimethyl(3-[tri(propan-2-yl)silyl]oxyprop-1-yn-1-yl)silane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silicon-containing alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of silicon-containing alkanes.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted silanes.
Oxidation: Silicon-containing alcohols or ketones.
Reduction: Silicon-containing alkanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing molecules.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable silicon-based structures.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and tri(propan-2-yl)silyl groups can stabilize reactive intermediates, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: A simpler compound with only a trimethylsilyl group attached to an acetylene backbone.
Tri(propan-2-yl)silyl chloride: Contains only the tri(propan-2-yl)silyl group.
Uniqueness
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is unique due to the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups, which provide enhanced stability and reactivity compared to compounds with only one type of silyl group. This dual functionality makes it a valuable intermediate in the synthesis of complex silicon-containing molecules.
Eigenschaften
CAS-Nummer |
193007-93-1 |
|---|---|
Molekularformel |
C15H32OSi2 |
Molekulargewicht |
284.58 g/mol |
IUPAC-Name |
trimethyl-[3-tri(propan-2-yl)silyloxyprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32OSi2/c1-13(2)18(14(3)4,15(5)6)16-11-10-12-17(7,8)9/h13-15H,11H2,1-9H3 |
InChI-Schlüssel |
YONLFFWCJOOEJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


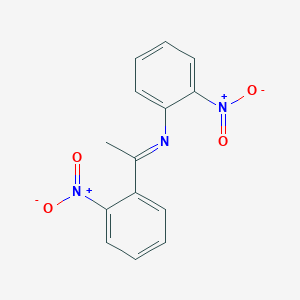
![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
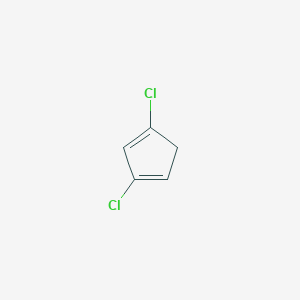
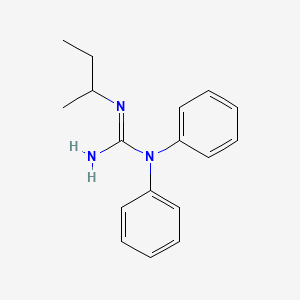
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)

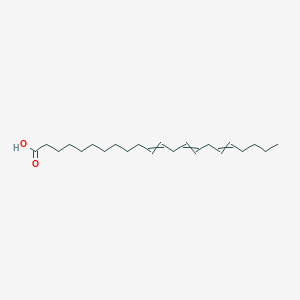
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
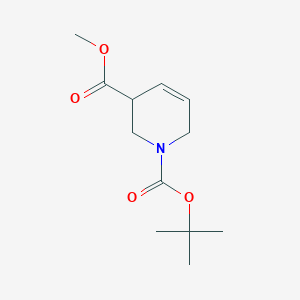
![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
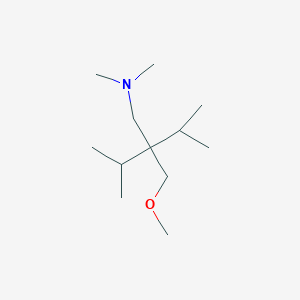
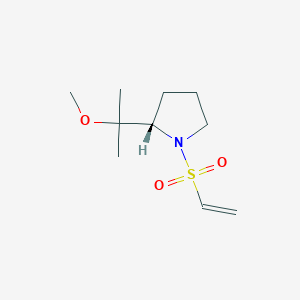
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
